molecular formula C8H14O3 B021125 Hexyl Glyoxylate CAS No. 52709-43-0

Hexyl Glyoxylate

Cat. No.: B021125
CAS No.: 52709-43-0
M. Wt: 158.19 g/mol
InChI Key: SSVITZDGXXOBGK-UHFFFAOYSA-N
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Description

Hexyl 2-oxoacetate is an organic compound belonging to the class of esters. It is characterized by the presence of a hexyl group attached to a 2-oxoacetate moiety. This compound is known for its diverse applications in various fields, including pharmaceuticals, fragrance synthesis, and organic chemistry reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexyl 2-oxoacetate can be synthesized through esterification reactions. One common method involves the reaction of hexanol with oxalic acid or its derivatives under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of hexyl 2-oxoacetate often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Hexyl 2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert hexyl 2-oxoacetate to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Hexyl carboxylic acids.

    Reduction: Hexyl alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Organic Chemistry

Synthesis of Benzyl Ethers and Esters

Hexyl Glyoxylate is utilized in the synthesis of benzyl ethers and esters, which are crucial in various chemical reactions. The process involves a reaction between alcohol, 2-benzyloxypyridine, and magnesium oxide (MgO) in toluene, where methyl triflate is added dropwise. This method yields benzyl ethers in good to excellent yields through in situ methylation of 2-benzyloxypyridine.

Table: Comparison of Glyoxylate Derivatives

Compound NameStructure TypeKey FeaturesUnique Aspects
Ethyl GlyoxylateEsterShorter alkyl chain; used similarlyLess hydrophobic than this compound
Butyl GlyoxylateEsterIntermediate length; similar applicationsMid-range hydrophobicity
Methyl GlyoxylateEsterSmallest alkyl group; used in fine chemicalsMore volatile than this compound
Glyoxylic AcidAcidNo alkyl group; highly reactivePrecursor to many derivatives

The longer alkyl chain of this compound enhances its hydrophobicity, making it particularly useful for applications requiring increased solubility in organic solvents.

Food Science

Role in Flavor Development

In food science, this compound plays a significant role in the degradation of volatile esters that contribute to the flavor profile of strawberries. Research has identified specific carboxylesterases (CXEs), namely FaCXE2 and FaCXE3, which hydrolyze hexyl acetate and related compounds, thereby regulating the synthesis and degradation of these esters.

Chemical Engineering

Controlled Release Applications

This compound is employed in the synthesis of hexyl alginate ester derivatives, which are used for the controlled release of pesticides such as λ-cyhalothrin. This application underscores its utility in developing materials for agricultural purposes.

Material Science

Development of New Materials

In material science, this compound is being explored for the development of new materials with specific properties. Its unique chemical structure allows for modifications that can enhance material characteristics such as solubility and stability under various conditions .

Biological Significance

Research indicates that glyoxylate derivatives, including this compound, may have biological significance. They are involved in metabolic pathways such as the glyoxylate cycle, which is crucial for organisms that utilize acetate and fatty acids as carbon sources. Additionally, glyoxylate has been implicated in oxidative stress responses in certain microorganisms .

Case Studies

Study on Diabetes Marker

A notable study highlighted glyoxylate's potential as an early marker for Type 2 diabetes. The research demonstrated elevated levels of glyoxylate in diabetic subjects compared to controls, suggesting its utility in diagnosing metabolic disorders .

Glyoxylate Shunt and Oxidative Stress

Another study investigated the role of the glyoxylate shunt in bacterial responses to oxidative stress. It was found that this metabolic pathway is upregulated under stress conditions, indicating its importance in bacterial survival and pathogenicity .

Mechanism of Action

The mechanism of action of hexyl 2-oxoacetate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of hexanol and oxalic acid derivatives. This hydrolysis reaction is crucial for its metabolic processing and subsequent biological effects.

Comparison with Similar Compounds

Hexyl 2-oxoacetate can be compared with other similar compounds, such as:

    Hexyl acetate: Both compounds are esters, but hexyl acetate lacks the oxo group, making it less reactive in certain chemical reactions.

    Ethyl 2-oxoacetate: This compound has a shorter alkyl chain compared to hexyl 2-oxoacetate, affecting its physical properties and reactivity.

    Methyl 2-oxoacetate: Similar to ethyl 2-oxoacetate, but with an even shorter alkyl chain, leading to different solubility and volatility characteristics.

Hexyl 2-oxoacetate stands out due to its longer alkyl chain, which imparts unique properties such as higher boiling point and enhanced hydrophobicity, making it suitable for specific applications in organic synthesis and industrial processes .

Biological Activity

Hexyl Glyoxylate, a derivative of glyoxylate, has garnered attention due to its potential biological activities and implications in various metabolic pathways. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

This compound (C8_{8}H14_{14}O3_{3}) is an ester formed from hexanol and glyoxylic acid. Its structure allows it to participate in various biochemical reactions, particularly those involving aldehyde functionalities.

Role in Metabolism

This compound is implicated in metabolic pathways associated with glyoxylate metabolism. Glyoxylate itself is a crucial intermediate in several biochemical processes, including gluconeogenesis and the glyoxylate cycle, which enables organisms to convert acetyl-CoA into carbohydrates without releasing carbon dioxide.

Table 1: Key Metabolic Pathways Involving Glyoxylate

PathwayFunctionOrganisms Involved
Glyoxylate CycleConverts acetyl-CoA to succinateBacteria, plants
GluconeogenesisSynthesizes glucose from non-carbohydrate sourcesAnimals, plants
Amino Acid SynthesisProduces precursors for amino acidsVarious organisms

Case Studies and Research Findings

  • Diabetes Marker : A study highlighted the role of glyoxylate as a potential early marker for Type 2 diabetes. Elevated levels of glyoxylate were observed in diabetic subjects long before traditional markers like glucose became significant. This suggests that compounds like this compound could be involved in metabolic dysregulation leading to diabetes .
  • Antifungal Activity : Research on hexyl-aminolevulinate ethosomes (HAL-ES), which includes this compound, demonstrated its effectiveness against Candida albicans biofilms. The study found that HAL-ES inhibited biofilm formation and reduced drug resistance by disrupting zinc homeostasis and ribosome biogenesis in fungal cells . This indicates that this compound derivatives may have therapeutic potential in treating fungal infections.
  • Cyanobacterial Metabolism : Another study validated the presence of the glyoxylate cycle in certain cyanobacteria, showing that it plays a significant role in acetate assimilation for growth. This highlights the broader ecological relevance of glyoxylate derivatives like this compound in microbial metabolism .

The biological activity of this compound can be attributed to its ability to participate in redox reactions and its role as a reactive aldehyde. This reactivity allows it to engage in non-enzymatic glycation processes that can affect protein function and contribute to various metabolic disorders.

Inhibition of Biofilm Formation

The mechanism by which HAL-ES affects Candida albicans involves inhibiting the yeast-to-hyphal transition critical for biofilm development. This was evidenced by significant reductions in hyphal formation upon exposure to HAL-ES, demonstrating a post-exposure effect that persisted beyond initial treatment .

Properties

IUPAC Name

hexyl 2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-3-4-5-6-11-8(10)7-9/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVITZDGXXOBGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623076
Record name Hexyl oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52709-43-0
Record name Hexyl oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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